4-(1,1-Dioxidothiomorpholino)butanoic acid

CAS No.: 933738-42-2

Cat. No.: VC4640476

Molecular Formula: C8H15NO4S

Molecular Weight: 221.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933738-42-2 |

|---|---|

| Molecular Formula | C8H15NO4S |

| Molecular Weight | 221.27 |

| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid |

| Standard InChI | InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11) |

| Standard InChI Key | BEYUEWPAHJGRIH-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CCN1CCCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

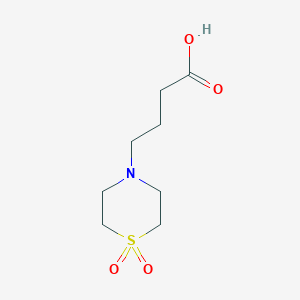

The compound’s structure combines a butanoic acid backbone with a 1,1-dioxidothiomorpholine group (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 933738-42-2 | |

| Molecular Formula | ||

| Molecular Weight | 221.27 g/mol | |

| SMILES | ||

| InChIKey | KWVBKMSCALADDC-UHFFFAOYSA-N |

The thiomorpholine ring’s sulfone group () enhances polarity and hydrogen-bonding capacity, influencing solubility and receptor interactions .

Synthetic Analogues

Related derivatives, such as 2-(1,1-dioxidothiomorpholino)-3-methylbutanoic acid (CAS 477858-29-0), highlight structural flexibility. Substitutions at the butanoic acid chain or thiomorpholine ring modulate bioactivity and pharmacokinetics .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech reports high-purity synthesis (>97%) under ISO-certified conditions, though specific protocols remain proprietary . General strategies involve:

-

Thiomorpholine Oxidation: Reaction of thiomorpholine with hydrogen peroxide to form the sulfone .

-

Conjugation with Butanoic Acid: Coupling via nucleophilic substitution or amide bond formation .

Laboratory-Scale Methods

A patented route for analogous compounds involves:

-

Step 1: Ethyl 2-(1,1-dioxidothiomorpholino)acetate (CAS 343334-01-0) synthesis via thiomorpholine sulfonation .

-

Step 2: Hydrolysis of the ester to yield the carboxylic acid .

Physicochemical Properties

Experimental Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Miscible in polar solvents (e.g., DMSO) | |

| LogP | ~0.5 (estimated) |

Computational Predictions

DFT studies on similar butanoic acid derivatives predict:

Pharmacological Applications

mPGES-1 Inhibition

The compound’s thiomorpholine sulfone group mimics prostaglandin E synthase-1 (mPGES-1) inhibitors described in patent DK3109240T3. Such inhibitors suppress PGE2 production while upregulating anti-inflammatory prostacyclins (PGI2) and thromboxanes (TXB2) .

Anticancer Activity

Butanoic acid derivatives (e.g., histone deacetylase inhibitors) demonstrate antiproliferative effects by inducing apoptosis and p21/p53 pathways . While direct evidence for 4-(1,1-dioxidothiomorpholino)butanoic acid is limited, structural analogs show promise in colorectal cancer models .

Research Findings and Computational Insights

Molecular Dynamics Simulations

A 2021 study modeled similar compounds’ binding to mPGES-1, revealing:

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume